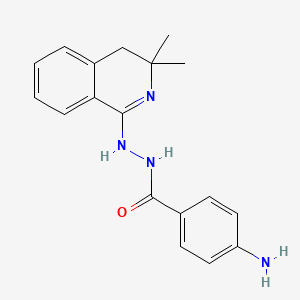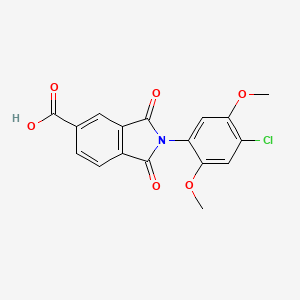
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MNPA is a member of the acetamide family and has a molecular weight of 347.35 g/mol.
作用機序
The mechanism of action of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide is not fully understood. However, studies have suggested that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide exerts its antitumor activity by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis of cancer.
実験室実験の利点と制限
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide also has potent antitumor activity against various cancer cell lines, making it an attractive candidate for drug development. However, N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide also has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide research. One potential direction is to optimize the synthesis method to improve the yield and purity of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide. Another direction is to investigate the potential of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide and to identify potential drug targets for the development of new drugs.
合成法
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide can be synthesized using a multistep reaction process involving the condensation of 4-methoxybenzylamine with 2-(4-nitrophenoxy)acetic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain pure N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide.
科学的研究の応用
N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has been extensively studied for its potential use in developing new drugs for the treatment of various diseases. One of the most promising applications of N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide is in the field of cancer research. Studies have shown that N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-methoxybenzyl)-2-(4-nitrophenoxy)acetamide has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-2-12(3-7-14)10-17-16(19)11-23-15-8-4-13(5-9-15)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIHIJSDPGNPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5834928.png)



![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)


![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)

![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)


